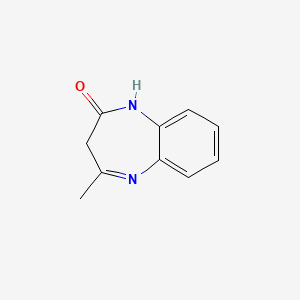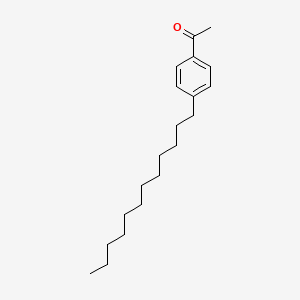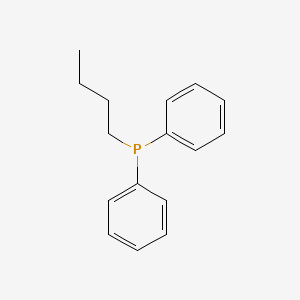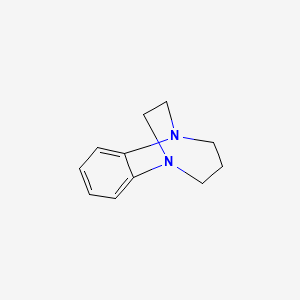
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by a fused ring system that includes a benzene ring and a diazabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) typically involves a series of complex organic reactions. One common method is the stereoselective Diels–Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) to produce a bicyclo [3.2.2]nonene derivative . This reaction is followed by several additional transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient industrial methods in the future.
化学反応の分析
Types of Reactions
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.2]decene: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[4.3.0]nonene: Another related compound with a different ring fusion pattern.
Uniqueness
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is unique due to its specific ring fusion and the presence of nitrogen atoms in the bicyclic structure
特性
CAS番号 |
7092-76-4 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C11H14N2/c1-2-5-11-10(4-1)12-6-3-7-13(11)9-8-12/h1-2,4-5H,3,6-9H2 |
InChIキー |
PVEXHBMANJIBNX-UHFFFAOYSA-N |
SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
正規SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


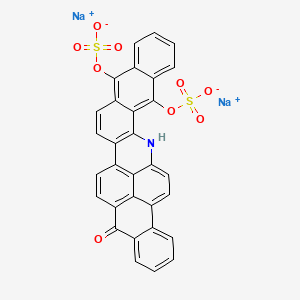
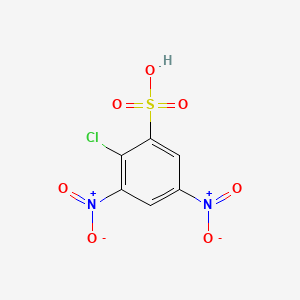
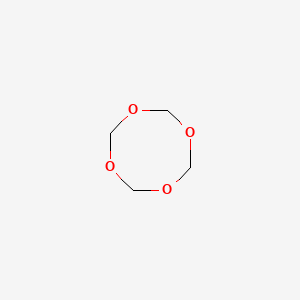
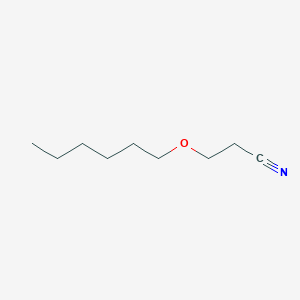
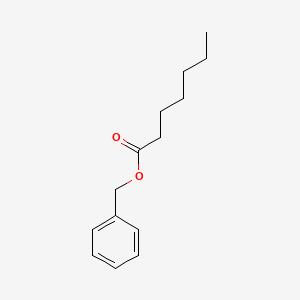
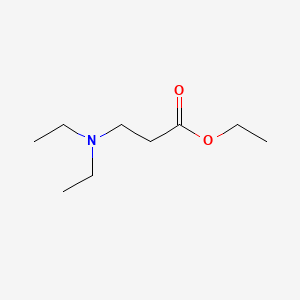
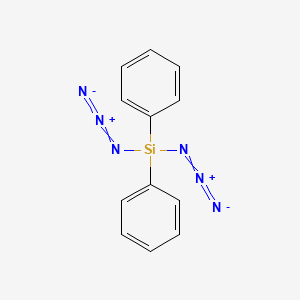
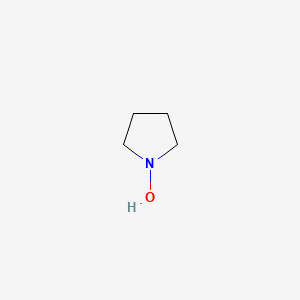
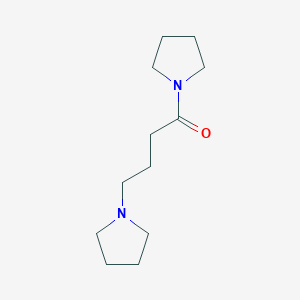

![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
